![molecular formula C16H15N3O3 B2992085 2-[1-(2-cyano-3-methoxyphenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide CAS No. 866042-95-7](/img/structure/B2992085.png)
2-[1-(2-cyano-3-methoxyphenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[1-(2-cyano-3-methoxyphenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide” is a complex organic molecule. It is a derivative of quinazoline and quinazolinone . These classes of compounds are known for their diverse biological properties and are used in the synthesis of various molecules with physiological significance .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like NMR spectroscopy and single crystal X-ray diffraction . Unfortunately, the specific structural details for this compound are not available in the retrieved resources.Wissenschaftliche Forschungsanwendungen
Chloroacetamide Herbicides and Safeners
Chloroacetamide compounds, including those with structures related to the query compound, have been studied for their application as selective herbicides and safeners. These substances are used to control annual grasses and broad-leaved weeds in various crops. The mechanism of action involves the inhibition of fatty acid synthesis in target plants, demonstrating the potential of chloroacetamide derivatives in agricultural chemistry (Weisshaar & Böger, 1989).
Antimicrobial Agents
Compounds with cyano and methoxy functionalities have been synthesized and evaluated for their antimicrobial properties. For instance, heterocyclic compounds incorporating antipyrine moiety, which share structural similarities with the query compound, have shown promising antimicrobial activities. These findings suggest that derivatives of the query compound could also be explored for their potential antimicrobial applications (Bondock et al., 2008).
Radioligands for PET Imaging
The structural motif found in the query compound is reminiscent of those used in the design of selective radioligands for positron emission tomography (PET) imaging. For example, derivatives of pyrazolo[1,5-a]pyrimidineacetamides have been synthesized for imaging the translocator protein with PET. This suggests that modifications of the query compound could lead to new radioligands with potential applications in neurological research and diagnostics (Dollé et al., 2008).
Synthetic Intermediates for Heterocyclic Compounds
Compounds containing cyanothioacetamide functionalities have been utilized as synthetic intermediates for a wide range of heterocyclic compounds, demonstrating the versatility of such structures in organic synthesis. The chemical reactivity of these compounds enables the preparation of pyrans, thiopyrans, pyridines, and other heterocycles, highlighting the potential utility of the query compound as a precursor in the synthesis of complex organic molecules (Dyachenko et al., 2018).
Polymerization Initiators
Derivatives of pyrrole, similar to the structural elements in the query compound, have been investigated for their role as initiators in the polymerization of ε-caprolactone. This application underscores the potential of such compounds in materials science, particularly in the development of biodegradable polymers (Matsuo et al., 2001).
Eigenschaften
IUPAC Name |
2-[1-(2-cyano-3-methoxyphenyl)pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-18(2)16(21)15(20)13-7-5-9-19(13)12-6-4-8-14(22-3)11(12)10-17/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGYRDUKIUIEEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(=O)C1=CC=CN1C2=C(C(=CC=C2)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2992002.png)
![4-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]-1-(1,3-thiazol-2-yl)piperazin-2-one](/img/structure/B2992003.png)

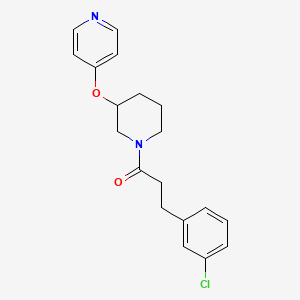
![6,7-dimethyl-3-(2-oxo-2-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2992007.png)

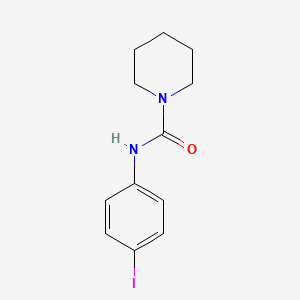
![2-[(3-Chlorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2992011.png)
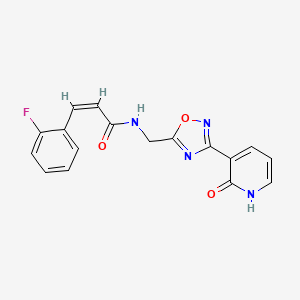
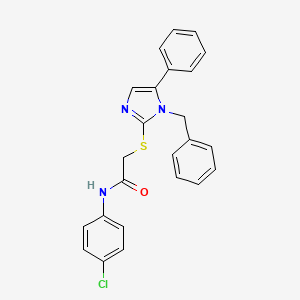
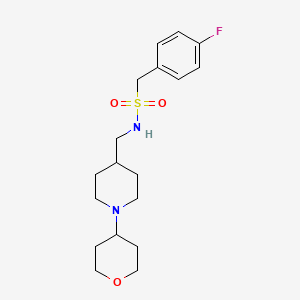

![N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2992019.png)
![2-(3-Fluorophenyl)-5-[3-(4-fluorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1,2,4-triazolidin-3-one](/img/structure/B2992024.png)
